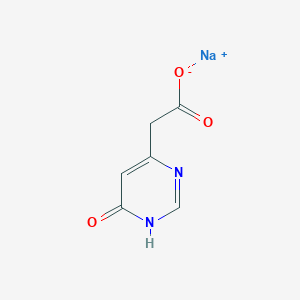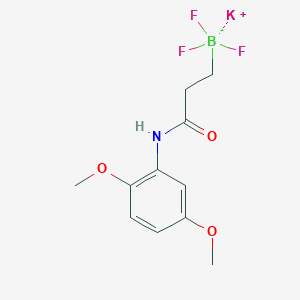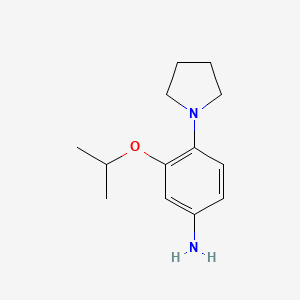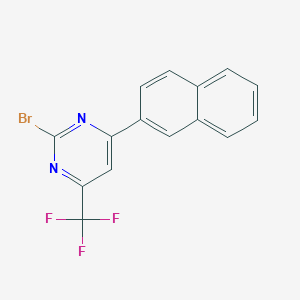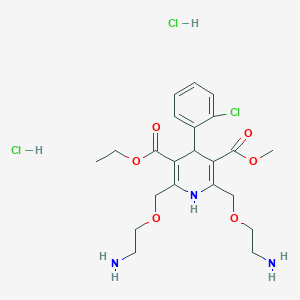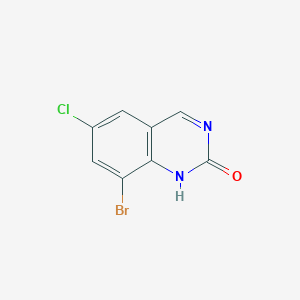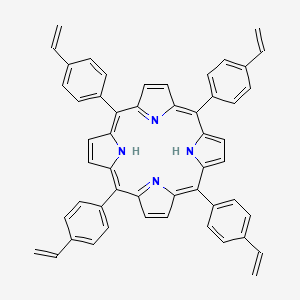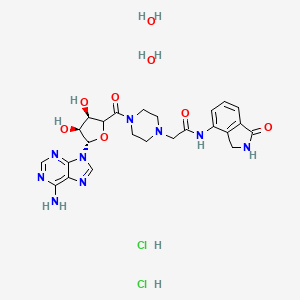
PARP Inhibitor IX, EB-47
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PARP Inhibitor IX, EB-47 is a cell-permeable, adenosine-substituted, isoindolinone compound that acts as a potent inhibitor of poly (ADP-ribose) polymerase-1 (PARP-1). It has an IC50 value of 45 nM, indicating its high potency. This compound is primarily used in cell structure applications and has shown cytoprotective effects against oxidative damage in cells and in vivo models of reperfusion injury and inflammation .
Analyse Chemischer Reaktionen
PARP Inhibitor IX, EB-47 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reagents and conditions are not publicly documented.
Reduction: Similar to oxidation, reduction reactions can occur, but specific details are proprietary.
Substitution: The adenosine substitution in the isoindolinone framework is a key reaction in its synthesis.
Common reagents and conditions used in these reactions are not extensively documented in public sources. The major products formed from these reactions are typically derivatives of the original compound with slight modifications to its structure .
Wissenschaftliche Forschungsanwendungen
PARP Inhibitor IX, EB-47 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of PARP-1 and its effects on various biochemical pathways.
Biology: Employed in cell structure applications to understand the role of PARP-1 in cellular processes.
Medicine: Investigated for its potential therapeutic effects in conditions involving oxidative damage, reperfusion injury, and inflammation.
Industry: Utilized in the development of new therapeutic agents targeting PARP-1 .
Wirkmechanismus
PARP Inhibitor IX, EB-47 exerts its effects by inhibiting the activity of PARP-1. PARP-1 is an enzyme involved in the repair of DNA single-strand breaks. When activated by DNA damage, PARP-1 adds branched poly (ADP-ribose) chains to facilitate the recruitment of other repair proteins. By inhibiting PARP-1, this compound prevents the repair of DNA damage, leading to cell death in cells with defective DNA repair mechanisms, such as those with BRCA mutations .
Vergleich Mit ähnlichen Verbindungen
PARP Inhibitor IX, EB-47 is unique due to its high potency and specific inhibition of PARP-1. Similar compounds include:
Olaparib: Another potent PARP inhibitor used in cancer therapy.
Rucaparib: Known for its use in treating ovarian cancer.
Niraparib: Used in the treatment of various cancers with BRCA mutations.
Talazoparib: A highly potent PARP inhibitor with applications in cancer treatment.
These compounds share similar mechanisms of action but differ in their potency, selectivity, and clinical applications.
Eigenschaften
Molekularformel |
C24H33Cl2N9O8 |
|---|---|
Molekulargewicht |
646.5 g/mol |
IUPAC-Name |
2-[4-[(3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide;dihydrate;dihydrochloride |
InChI |
InChI=1S/C24H27N9O6.2ClH.2H2O/c25-20-16-21(28-10-27-20)33(11-29-16)24-18(36)17(35)19(39-24)23(38)32-6-4-31(5-7-32)9-15(34)30-14-3-1-2-12-13(14)8-26-22(12)37;;;;/h1-3,10-11,17-19,24,35-36H,4-9H2,(H,26,37)(H,30,34)(H2,25,27,28);2*1H;2*1H2/t17-,18+,19?,24+;;;;/m1..../s1 |
InChI-Schlüssel |
VFVHCDPBBRNWSH-IGYGYEGOSA-N |
Isomerische SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)C4[C@@H]([C@@H]([C@H](O4)N5C=NC6=C(N=CN=C65)N)O)O.O.O.Cl.Cl |
Kanonische SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O.O.O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


